molecular formula C10H12ClNO2 B13584098 Ethyl 2-amino-4-chloro-6-methylbenzoate

Ethyl 2-amino-4-chloro-6-methylbenzoate

Cat. No.: B13584098
M. Wt: 213.66 g/mol
InChI Key: KRGKNGYWZMVIJD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-6-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂. It is a derivative of benzoic acid and features a chloro, amino, and ethyl ester functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-chloro-6-methylbenzoate typically involves the esterification of 2-amino-4-chloro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloro-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Ethyl 2-amino-4-chloro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-chloro-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-chloro-6-methylbenzoate can be compared with similar compounds such as:

    Ethyl 2-amino-4-chlorobenzoate: Lacks the methyl group, leading to different chemical and biological properties.

    Ethyl 2-amino-6-methylbenzoate: Lacks the chloro group, affecting its reactivity and interactions.

    Ethyl 4-chloro-6-methylbenzoate:

The presence of the chloro, amino, and methyl groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-6-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3

InChI Key

KRGKNGYWZMVIJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Cl)N

Origin of Product

United States

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